molecular formula C15H13FN6O B292273 (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

Cat. No. B292273
M. Wt: 312.3 g/mol
InChI Key: BNJQSEWBYXNBLU-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one, also known as LMT-28, is a novel compound that has gained significant attention in the field of medicinal chemistry. LMT-28 is a triazatricyclodecane derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is not fully understood. However, studies have suggested that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one exerts its anti-cancer effects by inhibiting the activity of the proteasome, a cellular protein degradation machinery that plays a crucial role in cancer cell survival. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in epigenetic regulation of gene expression. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to activate the p53 tumor suppressor pathway, which plays a key role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one can induce cell cycle arrest and apoptosis in cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its high potency and selectivity towards cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has shown neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one are not fully understood, which makes it challenging to determine the optimal dosage and administration route for clinical use.

Future Directions

For (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one research include further preclinical studies to determine its efficacy and safety in vivo. Moreover, studies are needed to investigate the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one and to develop novel formulations to improve its solubility and bioavailability. Furthermore, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases. Finally, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one involves the condensation of 2-fluorobenzaldehyde and 1,2,4,5-tetraaminobenzene in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The yield of the synthesis is approximately 60%, and the purity of the compound is greater than 95%.

Scientific Research Applications

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anti-cancer properties, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also shown neuroprotective effects in preclinical studies. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases.

properties

Molecular Formula

C15H13FN6O

Molecular Weight

312.3 g/mol

IUPAC Name

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

InChI

InChI=1S/C15H13FN6O/c16-9-5-1-2-6-11(9)19-20-12-13(17)21-22-14(12)18-10-7-3-4-8(10)15(22)23/h1-2,5-6,19H,3-4,7H2,(H2,17,21)/b20-12-

InChI Key

BNJQSEWBYXNBLU-NDENLUEZSA-N

Isomeric SMILES

C1CC2=C(C1)N=C3/C(=N\NC4=CC=CC=C4F)/C(=NN3C2=O)N

SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

Canonical SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.